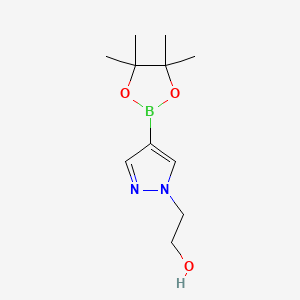









|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[O:15]1[CH2:19][CH2:18]OC1=O.C(=O)([O-])[O-].[Cs+].[Cs+].C(=O)([O-])[O-]>C(OCC)(=O)C>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH2:18][CH2:19][OH:15])[CH:10]=2)[O:3]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
9.66 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)=O
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
served as the solvent for the reaction, which
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating for 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washing repeatedly with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on an Analogix® Intelliflash™ purification system
|
|
Type
|
WASH
|
|
Details
|
eluting
|
|
Type
|
WAIT
|
|
Details
|
100% ethyl acetate for another 20 minutes
|
|
Duration
|
20 min
|


Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)CCO)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |